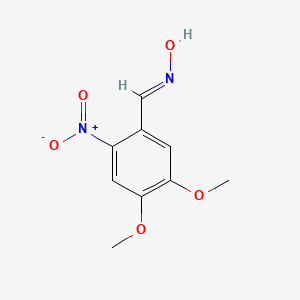
4,5-Dimethoxy-2-nitrobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde est un composé organique de formule moléculaire C9H10N2O5 et de masse molaire 226,19 g/mol . Ce composé est caractérisé par la présence de groupes méthoxy aux positions 4 et 5, un groupe nitro en position 2 et un groupe fonctionnel oxime lié à la partie benzaldéhyde. C'est un produit chimique précieux dans diverses applications de recherche et industrielles en raison de ses caractéristiques structurelles et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde implique généralement la nitration du 4,5-diméthoxybenzaldéhyde suivie de la formation de l'oxime. Le processus de nitration peut être effectué à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique à des températures contrôlées. Le 4,5-diméthoxy-2-nitrobenzaldéhyde obtenu est ensuite traité avec du chlorhydrate d'hydroxylamine en présence d'une base comme l'acétate de sodium pour former l'oxime .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de réacteurs à flux continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions : L'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Oxydation : Le groupe oxime peut être oxydé en groupe nitroso à l'aide d'agents oxydants comme le peroxyde d'hydrogène.
Substitution : Les groupes méthoxy peuvent subir des réactions de substitution nucléophile avec des nucléophiles forts.
Réactifs et conditions courants :
Réduction : Hydrogène gazeux, catalyseur au palladium.
Oxydation : Peroxyde d'hydrogène, acide acétique.
Substitution : Hydroxyde de sodium, tert-butylate de potassium.
Principaux produits :
Réduction : 4,5-diméthoxy-2-aminobenzaldéhyde.
Oxydation : 4,5-diméthoxy-2-nitrosobenzaldéhyde.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
L'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme réactif dans diverses transformations organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que pharmacophore dans le développement de médicaments.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de l'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. Le groupe oxime peut également participer à la liaison hydrogène et à d'autres interactions avec les biomolécules, influençant leur activité et leur fonction.
Composés similaires :
4,5-diméthoxy-2-nitrobenzaldéhyde : Manque le groupe oxime mais partage des caractéristiques structurelles similaires.
4,5-diméthoxy-2-aminobenzaldéhyde : Formé par la réduction du groupe nitro dans l'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde.
4,5-diméthoxy-2-nitrosobenzaldéhyde : Formé par l'oxydation du groupe oxime dans l'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde.
Unicité : L'oxime de 4,5-diméthoxy-2-nitrobenzaldéhyde est unique en raison de la présence à la fois de groupes fonctionnels nitro et oxime, qui confèrent une réactivité distincte et des activités biologiques potentielles. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications en recherche et dans l'industrie.
Applications De Recherche Scientifique
4,5-Dimethoxy-2-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-2-nitrobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-2-nitrobenzaldehyde: Lacks the oxime group but shares similar structural features.
4,5-Dimethoxy-2-aminobenzaldehyde: Formed by the reduction of the nitro group in 4,5-Dimethoxy-2-nitrobenzaldehyde oxime.
4,5-Dimethoxy-2-nitrosobenzaldehyde: Formed by the oxidation of the oxime group in this compound.
Uniqueness: this compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10N2O5 |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
(NE)-N-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-3-6(5-10-12)7(11(13)14)4-9(8)16-2/h3-5,12H,1-2H3/b10-5+ |
Clé InChI |
CRQFTYUZLLSSDF-BJMVGYQFSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)/C=N/O)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C(=C1)C=NO)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


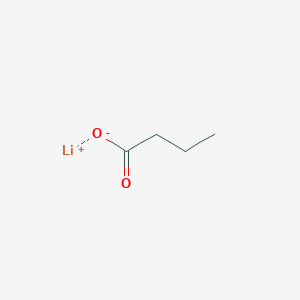
![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)
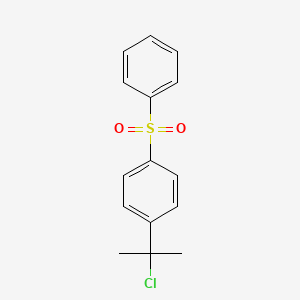
![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
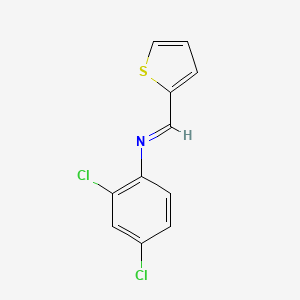
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)
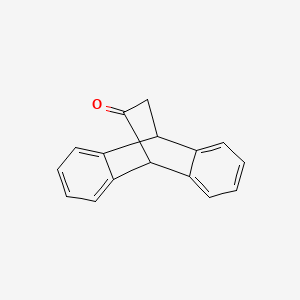


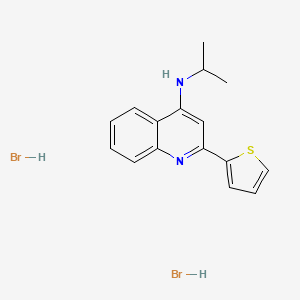
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)
